molecular formula C17H16N4O4S B14925167 N-(2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14925167
M. Wt: 372.4 g/mol
InChI Key: ROPOKBZCNSGHNR-UHFFFAOYSA-N
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Description

N~5~-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a hydroxy-methoxyphenyl group, a thienyl group, and an oxadiazole ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reacted with a thienyl-substituted oxadiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the imine group can produce primary or secondary amines.

Scientific Research Applications

N~5~-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N5-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-FURYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a furyl group instead of a thienyl group.

    N~5~-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-PHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a phenyl group instead of a thienyl group.

Uniqueness

The uniqueness of N5-(2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group, in particular, can enhance its electronic properties and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O4S/c1-24-12-5-2-4-11(14(12)22)10-18-7-8-19-16(23)17-20-15(21-25-17)13-6-3-9-26-13/h2-6,9-10,22H,7-8H2,1H3,(H,19,23)

InChI Key

ROPOKBZCNSGHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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